molecular formula C12H21NO7 B1270832 ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid CAS No. 293302-31-5

((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid

Cat. No. B1270832
CAS RN: 293302-31-5
M. Wt: 291.3 g/mol
InChI Key: PXAKWBDTOCTFOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds similar to Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid often involves intricate steps that require precise control over reaction conditions. For example, the synthesis of 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid involves the carboxylation of s[2-(dimethylamino)-5-methylphenyl]-methyllithium with gaseous CO2, showcasing a method that could be relevant for synthesizing structurally complex acids (Khristolyubov et al., 2021).

Molecular Structure Analysis

The detailed molecular structure analysis is pivotal for understanding the chemical behavior of such compounds. X-ray diffraction data often play a crucial role in elucidating the precise molecular geometry, which in turn informs the reactivity and potential applications of the compound. For example, the synthesis and structure analysis of DyIII 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetate complexes provide insights into the coordination chemistry and molecular architecture of similar complex organic structures (Khristolyubov et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid and its derivatives are characterized by their versatility. For instance, the iron-catalyzed selective oxidation of N-methyl amines to methylene-bridged bis-1,3-dicarbonyl compounds illustrates the type of chemical transformations that such compounds can undergo (Li et al., 2009).

Scientific Research Applications

  • Ligand Synthesis for Metal Complexation : This compound is used in synthesizing bifunctional DTPA-like ligands utilizing L-glutamic acid and L-lysine. These ligands feature a carboxylic or amino group for conjugation and are effective in metal ion complexation (Anelli et al., 1999).

  • Transition Metal Carbonyl Chemistry : In another study, bis(pyrazol-1-yl)acetates, structurally related to the given compound, are explored as ligands in transition metal carbonyl chemistry. This research sheds light on their coordination behavior and reactivity (Burzlaff, Hegelmann, & Weibert, 2001).

  • Synthesis of Nitrogen-Containing Heterocycles : A derivative of the compound is involved in forming symmetrical gem-bis-(3-dimethylamino-1,2,4-triazol-1-yl)methanes, indicating its utility in synthesizing nitrogen-containing heterocycles (Miyamoto & Yamazaki, 1989).

  • Synthesis of Amino Acid Derivatives : The compound is also used in the preparation of amino acid derivatives, demonstrating its utility in synthesizing various natural and nonnatural α-amino acids (Burger et al., 1992).

  • Water-Soluble Metal Complexes : Research on bis(4-carboxylpyrazol-1-yl)acetic acid, a compound with structural similarities, highlights its role in creating water-soluble metal complexes (Tzegai, Reil, & Burzlaff, 2022).

  • Models for Mononuclear Active Sites : The compound's derivatives are studied as models for mononuclear active sites of non-heme iron oxidases and zinc enzymes, indicating its significance in bioinorganic chemistry (Beck, Weibert, & Burzlaff, 2001).

  • Magnetostructural Study in Chemistry : Another application is observed in a magnetostructural study of diiron(III) complexes using aminebis(phenoxide)-based ligands, showcasing the compound's role in advanced magnetic and structural analyses (Weyhermüller, Wagner, & Chaudhuri, 2011).

  • Synthesis of Organotin Derivatives : The compound is also utilized in the synthesis and structural characterization of organotin derivatives, demonstrating its role in organometallic chemistry (Wen et al., 2005).

Safety and Hazards

The compound is classified as an irritant . It should be handled with appropriate safety measures to prevent skin and eye contact.

properties

IUPAC Name

2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO7/c1-11(2,3)19-9(16)13(18-7-8(14)15)10(17)20-12(4,5)6/h7H2,1-6H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAKWBDTOCTFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373172
Record name {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

293302-31-5
Record name {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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